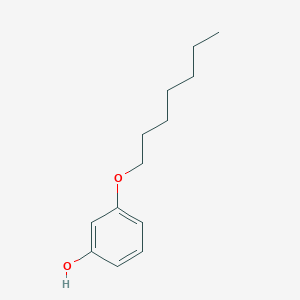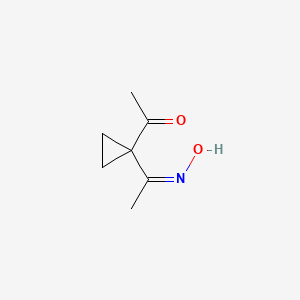
3-(Heptyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Heptyloxy)phenol is an organic compound with the molecular formula C13H20O2 It is a phenolic compound characterized by a heptyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Heptyloxy)phenol can be synthesized through the reaction of resorcinol with 1-bromoheptane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) under reflux conditions for 7 hours . This reaction yields this compound as a viscous light yellow liquid that is soluble in most organic solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis route involving resorcinol and 1-bromoheptane can be scaled up for industrial applications. The use of common reagents and solvents makes this method feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Heptyloxy)phenol undergoes various chemical reactions, including:
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.
Reduction: Various reducing agents.
Electrophilic Substitution: Nitrating agents, halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
3-(Heptyloxy)phenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of various chemical intermediates and materials.
Mechanism of Action
The mechanism of action of 3-(Heptyloxy)phenol involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for steroidogenic factor-1 (SF-1), influencing the secretion of hormones such as estradiol and oxytocin . The exact molecular pathways and targets are still under investigation, but its effects on cellular processes are of significant interest.
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)phenol: Similar in structure but with the heptyloxy group attached at the para position.
Uniqueness
3-(Heptyloxy)phenol is unique due to the position of the heptyloxy group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in its interaction with molecular targets and its overall physicochemical properties.
Properties
CAS No. |
18979-76-5 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-heptoxyphenol |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11,14H,2-6,10H2,1H3 |
InChI Key |
DFJJLWDIFZUIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)





![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)






![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
